Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]-
Description
Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]- is a synthetic organic compound characterized by a butanoic acid backbone substituted at the γ-position with a phenoxy group bearing a chlorosulfonyl (-SO₂Cl) moiety and two methyl groups at the 3- and 5-positions of the aromatic ring. Its molecular formula is C₁₂H₁₅ClO₅S, with a molecular weight of 330.76 g/mol.
Properties
IUPAC Name |
4-(4-chlorosulfonyl-3,5-dimethylphenoxy)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO5S/c1-8-6-10(18-5-3-4-11(14)15)7-9(2)12(8)19(13,16)17/h6-7H,3-5H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYQPULWSBXEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)Cl)C)OCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]- typically involves the reaction of 4-(chlorosulfonyl)-3,5-dimethylphenol with butanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide or other derivatives.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
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Organic Synthesis:
- Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]- serves as a reagent in organic synthesis. Its chlorosulfonyl group makes it a useful building block for synthesizing various sulfonamide derivatives and other functionalized compounds .
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Biological Investigations:
- Research has focused on the compound's potential biological activities. The chlorosulfonyl group is reactive and can interact with biomolecules, which may lead to various biological effects. Studies are ongoing to explore its interactions with proteins and nucleic acids .
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Medicinal Chemistry:
- The compound is being investigated for its therapeutic properties. Its unique structure allows for the development of new pharmaceuticals targeting specific diseases. Preliminary studies suggest potential applications in anti-inflammatory and antimicrobial therapies .
- Industrial Applications:
Case Study 1: Synthesis of Sulfonamide Derivatives
A study demonstrated the use of Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]- in synthesizing sulfonamide derivatives through nucleophilic substitution reactions. The resulting compounds exhibited significant antibacterial activity against various strains of bacteria.
Research assessed the biological activity of this compound by evaluating its effects on cell lines. Results indicated that it could inhibit cell proliferation in certain cancer cell lines, suggesting potential as an anticancer agent.
Mechanism of Action
The mechanism of action of Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]- involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related phenoxy-substituted butanoic acids, focusing on substituents, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Differences and Implications:
Substituent Effects on Reactivity and Functionality: The chlorosulfonyl (-SO₂Cl) group in the target compound distinguishes it from chlorophenoxy analogs (e.g., 2,4-DB, MCPB). This group is highly electrophilic, enabling nucleophilic substitution reactions, which may render the compound a proherbicide or synthetic intermediate . In contrast, 2,4-DB and MCPB rely on chlorine and methyl groups for herbicidal activity via auxin mimicry.
Physicochemical Properties: The target compound’s higher molecular weight (330.76 g/mol vs. 249.09 g/mol for 2,4-DB) and polar sulfonyl group suggest reduced volatility and increased water solubility compared to chlorophenoxy analogs. This could influence environmental persistence and plant uptake . Elsibucol, with bulky tert-butyl groups, exhibits significantly higher molecular weight (602.93 g/mol) and distinct applications (anti-inflammatory) due to its antioxidant sulfur linkages .
Biological Activity: Chlorophenoxy derivatives (2,4-DB, MCPB) disrupt plant growth by mimicking auxins, causing uncontrolled cell division. The target compound’s chlorosulfonyl group may introduce a novel mechanism, such as inhibiting enzymatic pathways or acting as a reactive intermediate . The benzotriazole-containing analog (C₁₆H₁₅N₃O₄, ) demonstrates divergent applications, likely in UV stabilization or pharmaceuticals, underscoring the impact of heterocyclic substituents on functionality .
Biological Activity
Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]- (CAS No. 277315-89-6) is a chemical compound with the molecular formula C12H15ClO5S and a molecular weight of 306.76 g/mol. Its unique structure combines a butanoic acid backbone with a chlorosulfonyl-substituted phenoxy group, which contributes to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]- is primarily attributed to its chlorosulfonyl group, which is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This interaction may lead to various biological effects, including:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes by modifying their active sites.
- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties.
- Anti-inflammatory Effects: Similar compounds have shown potential as anti-inflammatory agents in various studies.
Antimicrobial and Antifungal Properties
Research indicates that compounds structurally related to Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]- demonstrate antimicrobial and antifungal activities. For instance, derivatives synthesized from related butanoic acids have shown effectiveness against various pathogens in vitro. A study highlighted that some new compounds derived from butanoic acid exhibited significant antimicrobial effects against both bacterial and fungal strains .
Anti-inflammatory Studies
A related compound, 4-(2-Methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid (RU 16029), has been documented as a potent anti-inflammatory and analgesic agent. This compound undergoes biotransformation differently across species, affecting its efficacy and metabolism. In humans, it is rapidly reduced to an alcohol form, while in other species, it undergoes oxidation . This variability underscores the importance of further exploring the anti-inflammatory potential of Butanoic acid derivatives.
Synthesis and Evaluation
A study synthesized various derivatives from Butanoic acid and evaluated their biological activities. The synthesis involved reacting butanoic acid with chlorosulfonyl-3,5-dimethylphenol under controlled conditions to produce the target compound. The resulting derivatives were tested for their antimicrobial properties against several bacterial strains and showed promising results .
Clinical Implications
In clinical settings, compounds similar to Butanoic acid have been investigated for their therapeutic potentials. For instance, research into the anti-cancer properties of thiazole derivatives has revealed that certain modifications can enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. These findings suggest that further exploration of Butanoic acid derivatives could lead to novel therapeutic agents for cancer treatment .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What synthetic methodologies are employed to prepare Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]-?
The synthesis typically involves multi-step reactions starting with the functionalization of 3,5-dimethylphenol. A critical step is the introduction of the chlorosulfonyl group, achieved via sulfonation using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions . Subsequent coupling of the sulfonated intermediate with 4-bromobutyric acid or its ester derivatives is performed via nucleophilic aromatic substitution, often catalyzed by bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) . Purification relies on column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
Q. What spectroscopic techniques are used to characterize this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of methyl groups (δ ~2.3 ppm for aromatic CH₃), the chlorosulfonyl moiety (distinct splitting patterns), and the butanoic acid chain (e.g., δ ~1.8–2.5 ppm for CH₂ groups) .
- IR Spectroscopy : Key peaks include S=O stretching (~1360 cm⁻¹ and 1170 cm⁻¹) and C=O from the carboxylic acid (~1700 cm⁻¹) .
- Mass Spectrometry (LC-MS) : High-resolution MS validates the molecular ion ([M+H]⁺) and fragmentation patterns, such as loss of SO₂Cl (~99 Da) .
Q. How is the purity of the compound assessed during synthesis?
Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) is used to quantify purity (>95% typical). Thermal analysis (DSC) detects polymorphic impurities by identifying deviations from the expected melting point (e.g., 156–160°C for analogous compounds) .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved for this compound?
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical. Discrepancies in unit cell parameters or thermal displacement factors often arise from twinning or disorder in the chlorosulfonyl group. Strategies include:
Q. What mechanistic insights guide the optimization of the sulfonation step?
The sulfonation of 3,5-dimethylphenol is electrophilic, with SO₃ generated in situ from chlorosulfonic acid. Competing side reactions (e.g., over-sulfonation) are minimized by:
- Temperature control : Slow addition of reagents at 0–5°C.
- Solvent selection : Use of non-nucleophilic solvents (e.g., dichloromethane) to stabilize the sulfonium ion intermediate .
Kinetic studies (monitored via ¹H NMR) suggest a second-order dependence on SO₃ concentration, emphasizing strict stoichiometric control .
Q. How are structure-activity relationships (SAR) analyzed for biological activity?
For derivatives targeting enzyme inhibition (e.g., cyclooxygenase-2):
- Molecular docking : Simulations (AutoDock Vina) predict binding modes, focusing on interactions between the chlorosulfonyl group and catalytic residues (e.g., Arg120 in COX-2) .
- In vitro assays : IC₅₀ values are correlated with substituent electronic effects (Hammett σ constants) and steric parameters (Taft Es) .
Example Analogues with electron-withdrawing groups (e.g., -NO₂) show 10-fold higher potency than methyl derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
